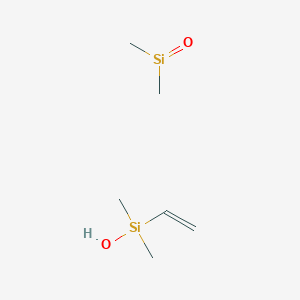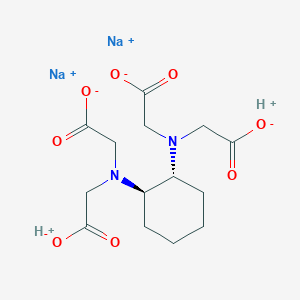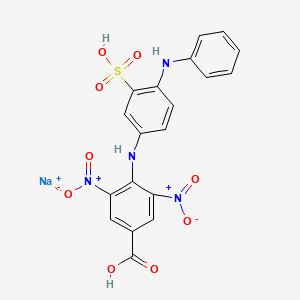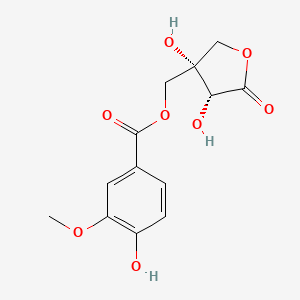
Dimethyl(oxo)silan;ethenyl-hydroxy-dimethylsilan
Übersicht
Beschreibung
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane is a useful research compound. Its molecular formula is C6H16O2Si2 and its molecular weight is 176.36 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gas- und Flüssigkeitsseparationsmembranen
Polydimethylsiloxane (PDMS) werden aufgrund ihrer selektiven Permeabilität häufig zur Herstellung von Membranen für die Trennung von Gasen und Flüssigkeiten verwendet. Diese Membranen zeichnen sich durch eine hohe Gaspermeabilität und Selektivität aus, was sie für Anwendungen wie die Erdgasreinigung und die Anreicherung von Sauerstoff aus Luft geeignet macht .
Biomedizinische Geräte
Aufgrund seiner Biokompatibilität ist PDMS ein Material der Wahl für verschiedene biomedizinische Anwendungen. Es wird bei der Herstellung von Kontaktlinsen, medizinischen Schläuchen und Implantaten verwendet. Seine Flexibilität und seine Trägheit ermöglichen einen längeren Kontakt mit biologischen Geweben ohne unerwünschte Reaktionen .
Mikrofluidische Systeme
Die Eigenschaften von PDMS wie optische Klarheit, Flexibilität und einfache Strukturierung machen es ideal für mikrofluidische Geräte. Diese Geräte werden in Lab-on-a-Chip-Technologien verwendet, die die Manipulation kleiner Flüssigkeitsvolumina für Anwendungen in Biologie und Chemie ermöglichen .
Beschichtungen und Elastomere
Die Fähigkeit der Verbindung, wasserabweisende Beschichtungen zu bilden, macht sie in der Textilindustrie wertvoll. Darüber hinaus ermöglicht seine viskoelastische Natur, dass es als Elastomer in verschiedenen Industrie- und Konsumprodukten eingesetzt wird, die Haltbarkeit und Flexibilität bieten .
Antischaummittel
PDMS wird als Antischaummittel in industriellen Prozessen eingesetzt, z. B. bei der Herstellung von Papier und Textilien sowie in der Lebensmittelverarbeitung. Es hilft, die Bildung von Schaum zu reduzieren und zu verhindern, der den Herstellungsprozess und die Produktqualität beeinträchtigen kann .
Hitzebeständige Schmierstoffe
Die thermische Stabilität von PDMS macht es für den Einsatz als hitzebeständiger Schmierstoff geeignet. Es kann in einem weiten Temperaturbereich betrieben werden und wird häufig in Automobil-, Luftfahrt- und Industrieanwendungen eingesetzt, bei denen eine Hochleistungsschmierung erforderlich ist .
Kosmetische Anwendungen
PDMS-Verbindungen finden sich in vielen Körperpflegeprodukten. Sie werden verwendet, um Kosmetika und Hautpflegeprodukten eine seidig-glatte Textur zu verleihen und die Haut zu schützen, indem sie eine Barriere bilden, die Feuchtigkeit speichert .
Elektronische Komponenten
Die elektrischen Isoliereigenschaften von PDMS machen es in der Elektronikindustrie nützlich. Es wird zur Verkapselung elektronischer Komponenten verwendet, um sie vor Feuchtigkeit und Umwelteinflüssen zu schützen und ihre Langlebigkeit und Zuverlässigkeit zu gewährleisten .
Eigenschaften
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OSi.C2H6OSi/c1-4-6(2,3)5;1-4(2)3/h4-5H,1H2,2-3H3;1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMBJPZYIUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-99-5 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Adipic acid bis[2,5-dioxo-3-(sodiooxysulfonyl)pyrrolizino]](/img/structure/B1494971.png)


![4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)

![9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole](/img/structure/B1494983.png)

![[(2Z,9Z)-4-Hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B1494991.png)
![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)

